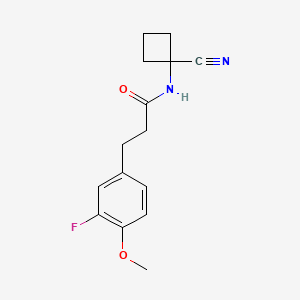

N-(1-cyanocyclobutyl)-3-(3-fluoro-4-methoxyphenyl)propanamide

Description

N-(1-cyanocyclobutyl)-3-(3-fluoro-4-methoxyphenyl)propanamide is a propanamide derivative featuring a cyanocyclobutyl group attached to the amide nitrogen and a 3-fluoro-4-methoxyphenyl substituent on the propanamide backbone. This compound’s structural uniqueness lies in its combination of electron-withdrawing (fluoro, cyano) and electron-donating (methoxy) groups, which may influence its physicochemical properties, bioavailability, and target interactions.

Properties

IUPAC Name |

N-(1-cyanocyclobutyl)-3-(3-fluoro-4-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN2O2/c1-20-13-5-3-11(9-12(13)16)4-6-14(19)18-15(10-17)7-2-8-15/h3,5,9H,2,4,6-8H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVXWYTYIWVCSOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC(=O)NC2(CCC2)C#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-cyanocyclobutyl)-3-(3-fluoro-4-methoxyphenyl)propanamide is a synthetic compound with potential pharmacological applications. Its unique structure, characterized by a cyanocyclobutyl group and a fluoromethoxyphenyl moiety, suggests a range of biological activities that warrant investigation. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C15H17FN2O2

- Molecular Weight : 276.311 g/mol

- CAS Number : 1280853-81-7

- Purity : Typically ≥95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that the compound may function as an inhibitor of specific enzymes related to disease processes such as cancer and neurodegeneration.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit selective inhibition of deubiquitinating enzymes (DUBs), which play critical roles in protein regulation and cellular homeostasis. For instance, the compound has been linked to the modulation of USP30 enzyme activity, potentially influencing mitochondrial function and neurodegenerative disease pathways .

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antitumor Activity | Inhibits tumor cell proliferation in vitro; further studies needed for validation. |

| Neuroprotective Effects | May protect neuronal cells from apoptosis via modulation of DUBs like USP30. |

| Inflammation Modulation | Potential anti-inflammatory properties through cytokine regulation. |

1. Antitumor Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The compound was shown to induce apoptosis, suggesting a potential role in cancer therapy.

2. Neuroprotective Effects

In a model of neurodegeneration, this compound exhibited protective effects against oxidative stress-induced neuronal death. The mechanism was linked to the inhibition of USP30, which is known to regulate mitochondrial dynamics and apoptosis in neurons.

3. Anti-inflammatory Properties

Preliminary findings suggest that this compound can modulate inflammatory responses by affecting cytokine production in immune cells, indicating its potential utility in treating inflammatory diseases.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The propanamide scaffold is prevalent in pharmaceuticals and agrochemicals, with substituents dictating activity. Key analogs include:

Key Observations :

- Electron-withdrawing groups (e.g., F, CN, CF3) enhance metabolic stability and binding affinity to hydrophobic targets .

- Methoxy groups improve solubility but may reduce membrane permeability due to increased polarity .

- Sulfonyl and piperidine groups (e.g., M305-0122) enhance water solubility and intermolecular interactions, critical for oral bioavailability .

Pharmacological Activity

highlights propanamide derivatives with methoxyphenyl or chlorophenyl groups tested in SH-SY5Y neuroblastoma cells. Compounds with para-methoxyphenyl (e.g., compounds 4–6) showed superior neuroprotection against 6-OHDA-induced cytotoxicity compared to chlorophenyl analogs (7–9), suggesting that electron-donating groups enhance activity in this context . The target compound’s 3-fluoro-4-methoxyphenyl group may similarly balance electron effects for optimized receptor binding.

Hydrogen Bonding and Crystal Packing

The cyano group in the target compound’s cyclobutyl ring can act as a hydrogen bond acceptor, influencing crystal packing and solubility. emphasizes that hydrogen-bonding patterns (e.g., Etter’s graph sets) govern molecular aggregation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.